1-[[5-[5-[4,5-Bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol
Description
Hydroxypropyl Chitosan (HPCS) is a water-soluble derivative of chitosan, synthesized by grafting hydroxypropyl groups onto its backbone via etherification. This modification enhances solubility in both aqueous and organic solvents while retaining chitosan’s biocompatibility and biodegradability . HPCS exhibits improved antimicrobial activity, ionic conductivity, and drug delivery efficiency compared to unmodified chitosan . Its applications span pharmaceuticals (e.g., wound healing, insulin delivery), environmental science (e.g., heavy metal adsorption), and biomaterials (e.g., hydrogels) .
Properties
CAS No. |
84069-44-3 |
|---|---|
Molecular Formula |
C51H101N3O24 |
Molecular Weight |
1140.4 g/mol |
IUPAC Name |
1-[[5-[5-[4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol |
InChI |
InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3 |
InChI Key |
DLGSBBASGAIJDP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CNC1[C@@H](OC([C@H](C1OCC(C)O)O[C@H]2C(C([C@@H](C(O2)COCC(C)O)O[C@H]3C(C([C@@H](C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)COCC(C)O)OCC(C)O)O |
Canonical SMILES |
CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O |
Synonyms |
Chitofilmer; 2-Hydroxypropyl Ether Chitosan |
Origin of Product |
United States |
Preparation Methods
Reagents and Instrumentation
Key reagents include:
-
Chitosan (MW: 50 kDa, deacetylation degree >90%)
-
Propylene oxide (etherifying agent)
-
Isopropanol (solvent and dispersant)
-
Sodium hydroxide (alkaline catalyst)
Instrumentation encompasses thermostatic reaction baths, magnetic stirrers, and lyophilizers for product isolation. Advanced characterization employs FT-IR spectrometers (e.g., Shimadzu FTIR-8900) and ¹H NMR (Bruker AV 600 MHz).
Synthesis Mechanism
The reaction proceeds via nucleophilic substitution under alkaline conditions. Sodium hydroxide deprotonates C6-OH groups on chitosan, generating alkoxide intermediates that react with propylene oxide to form hydroxypropyl ether linkages (Fig. 1). Competing reactions, such as amino group alkylation, are minimized in highly alkaline media due to preferential hydroxyl activation.
Reaction equation :
Optimization of Synthesis Parameters
Etherifying Agent and Solvent Ratios
Single-factor experiments demonstrate that propylene oxide and isopropanol quantities directly impact yield and grafting ratios (Table 1).
Table 1: Effects of Propylene Oxide and Isopropanol on Yield and Grafting Ratio
| Propylene Oxide (g) | Isopropanol (g) | Yield (%) | Grafting Ratio (%) |
|---|---|---|---|
| 15 | 25 | 17.43 | 53.21 |
| 20 | 25 | 22.85 | 57.58 |
| 25 | 25 | 23.99 | 59.13 |
| 30 | 25 | 20.38 | 56.75 |
Excess propylene oxide (>25 g) reduces yield due to side reactions, while insufficient solvent (<25 g isopropanol) impedes reactant dispersion.
Temperature and Time Dependence
Elevated temperatures accelerate etherification but risk chitosan degradation. At 55°C, optimal balance is achieved, yielding 25.65% product with 68.81% grafting (Table 2). Prolonged reaction times (>7 hours) decrease efficiency due to alkaline hydrolysis.
Table 2: Temperature and Time Optimization
| Temperature (°C) | Time (h) | Yield (%) | Grafting Ratio (%) |
|---|---|---|---|
| 45 | 7 | 18.92 | 54.67 |
| 55 | 7 | 25.65 | 68.81 |
| 65 | 7 | 21.04 | 60.12 |
Advanced Synthesis Techniques and Characterization
Catalyzed Etherification
Incorporating tetramethyl ammonium hydroxide as a phase transfer catalyst enhances reagent accessibility, enabling 80°C reactions without significant degradation. This method achieves critical micelle concentrations (CMC) as low as 0.016 g/L, indicating superior surfactant potential.
Structural Confirmation
FT-IR analysis reveals key peaks:
-
3440 cm⁻¹ (O-H stretch)
-
2890–2915 cm⁻¹ (C-H from hydroxypropyl groups)
-
1640–1500 cm⁻¹ (amide I/II splitting confirming substitution).
¹H NMR spectra (Fig. 2) display signals at δ 1.2–1.4 ppm (methyl groups) and δ 3.4–4.0 ppm (hydroxypropyl protons), validating successful modification.
Industrial and Practical Implications
Hydroxypropyl chitosan’s enhanced water solubility expands its utility in drug delivery, wound healing, and surfactant applications. The optimized protocol (25 g propylene oxide, 25 g isopropanol, 55°C, 7 h) balances cost and efficiency, while catalyzed methods offer routes to specialized amphiphilic derivatives .
Chemical Reactions Analysis
Types of Chemical Reactions
Hydroxypropyl chitosan can undergo several types of chemical reactions due to its reactive hydroxyl and amino groups . These reactions include oxidation, reduction, and substitution.
- Oxidation Hydroxypropyl chitosan can be oxidized using agents like sodium periodate, leading to the formation of aldehyde groups.
- Reduction Reduction reactions can convert aldehyde groups back to hydroxyl groups using reducing agents like sodium borohydride.
- Substitution Hydroxyl groups can be replaced by other functional groups, such as carboxymethyl groups, through substitution reactions.
Specific Chemical Reactions and Conditions
| Reaction | Reagent and Conditions | Major Products |
|---|---|---|
| Oxidation | Sodium periodate in aqueous solution at room temperature | Dialdehyde chitosan |
| Reduction | Sodium borohydride in aqueous or alcoholic solution | Regeneration of hydroxypropyl chitosan |
| Substitution | Monochloroacetic acid in alkaline conditions | Carboxymethyl hydroxypropyl chitosan |
Antimicrobial Activity
Hydroxypropyl chitosan exhibits antimicrobial properties against various microorganisms, including bacteria, fungi, and viruses . The positive charge at the C-2 position of glucosamine residues facilitates electrostatic interaction with negatively charged microbial cell walls, leading to membrane disruption. It can also bind to microbial DNA, inhibiting mRNA and protein synthesis, and chelate metal ions essential for microbial growth. Studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
Introduction to Hydroxypropyl Chitosan
Hydroxypropyl chitosan is a water-soluble derivative of chitosan, which is derived from chitin, a natural polymer found in the shells of crustaceans. This compound has garnered significant attention in various scientific fields due to its unique properties, including biocompatibility, biodegradability, and non-toxicity. Hydroxypropyl chitosan has been applied in numerous domains such as pharmaceuticals, cosmetics, food preservation, and wound healing.
Pharmaceutical Applications
Hydroxypropyl chitosan is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its mucoadhesive properties allow for prolonged retention at the site of administration, making it ideal for oral and nasal drug delivery.
- Case Study: Drug Delivery Systems
A study demonstrated that hydroxypropyl chitosan nanoparticles could effectively encapsulate and deliver curcumin, a poorly soluble anti-inflammatory drug. The nanoparticles showed improved solubility and sustained release characteristics, enhancing the therapeutic efficacy of curcumin in inflammatory conditions .
Cosmetic Applications
In the cosmetic industry, hydroxypropyl chitosan is used for its moisturizing properties and ability to improve skin texture. It acts as a film-forming agent that enhances product stability and provides a protective barrier on the skin.
- Case Study: Skin Care Products
Hydroxypropyl chitosan was incorporated into a moisturizing cream formulation. Clinical trials indicated significant improvements in skin hydration levels and texture after four weeks of use, showcasing its effectiveness as a cosmetic ingredient .
Food Preservation
Hydroxypropyl chitosan has been employed as an edible coating for fruits and vegetables to extend shelf life by reducing respiration rates and delaying spoilage.
- Case Study: Edible Coatings
Research showed that applying hydroxypropyl chitosan coatings on tangerines significantly reduced decay rates by up to 45% compared to uncoated fruits. The coatings also helped maintain the nutritional quality of the fruits during storage .
Wound Healing
The compound has demonstrated promising results in wound healing applications due to its antimicrobial properties and ability to create a moist environment conducive to healing.
- Case Study: Injectable Hydrogels
A recent study developed injectable hydrogels based on hydroxypropyl chitosan that exhibited excellent hemostatic properties and antimicrobial activity. These hydrogels were shown to promote faster wound healing by maintaining moisture and preventing infection at the wound site .
Nanotechnology Applications
Hydroxypropyl chitosan is also being explored in nanotechnology for creating nanofibers and nanoparticles that can enhance various applications from tissue engineering to drug delivery.
- Case Study: Nanofiber Mats
Electrospinning techniques have been utilized to create nanofiber mats from hydroxypropyl chitosan combined with polyvinyl alcohol. These mats exhibited potential for enhancing bone cell proliferation, indicating their utility in tissue engineering applications .
Comparative Data Table
Mechanism of Action
Hydroxypropyl chitosan is compared with other chitosan derivatives such as carboxymethyl chitosan, N, N, N-trimethyl chitosan, and glycol chitosan. While all these derivatives enhance the solubility and functionality of chitosan, hydroxypropyl chitosan is unique in its ability to form hydrogels and its superior moisturizing properties. Carboxymethyl chitosan is known for its enhanced solubility in water, N, N, N-trimethyl chitosan for its antimicrobial properties, and glycol chitosan for its biocompatibility and use in drug delivery systems .
Comparison with Similar Compounds
Solubility and Chemical Stability
Key Findings :
Antimicrobial Activity
Key Findings :
- HPCS shows a 50% reduction in minimum inhibitory concentration (MIC) for S. aureus compared to unmodified chitosan after magnetic field treatment .
- Sulfonated HPCS (SHPCS) exhibits anticoagulant properties, making it suitable for blood-contacting devices, whereas HPCS is broader in antimicrobial scope .
Drug Delivery and Biocompatibility
Key Findings :
Key Findings :
- Magnetic field-treated HPCS increases Cu²⁺ adsorption by 6.11%, outperforming many polysaccharide-based adsorbents .
Market and Industrial Outlook
- Market Growth : HPCS is projected to grow at a CAGR of XX% (2024–2031), driven by demand in medical (e.g., wound care, ocular implants) and water treatment sectors .
- Competitive Landscape: Dominated by Asia-Pacific production (70% global capacity), with innovations focused on scalable synthesis and functional hybrids (e.g., SHPCS) .
Biological Activity
Hydroxypropyl chitosan (HPC) is a water-soluble derivative of chitosan, derived from chitin, which is a biopolymer found in the shells of crustaceans. This compound has garnered significant attention in various fields, particularly in biomedical applications, due to its unique biological activities, including antimicrobial, antioxidant, and drug delivery properties. This article provides a comprehensive overview of the biological activity of hydroxypropyl chitosan, supported by research findings and case studies.
1. Structural Characteristics and Properties
Hydroxypropyl chitosan is synthesized through the hydroxypropylation of chitosan, which enhances its solubility in water while maintaining its biocompatibility and biodegradability. The structural modifications result in improved physical properties, making HPC suitable for various applications in drug delivery systems and tissue engineering.
2. Antimicrobial Activity
HPC exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. The antimicrobial mechanism is primarily attributed to its positive charge at the C-2 position of glucosamine residues, which interacts with the negatively charged cell walls of microorganisms.
- Electrostatic Interaction : The positive charges on HPC facilitate adhesion to microbial cell surfaces, leading to membrane disruption and leakage of intracellular contents .
- DNA Binding : HPC can penetrate microbial cells and bind to DNA, inhibiting mRNA synthesis and subsequently protein synthesis .
- Chelation of Metal Ions : HPC can chelate essential metal ions required for microbial growth, further contributing to its antimicrobial effects .
Research Findings
A study demonstrated that HPC significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with higher efficacy observed at increased concentrations. The study reported a complete reduction in bacterial counts at specific concentrations of HPC combined with other antimicrobial agents like lysozyme .
3. Antioxidant Activity
HPC also exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.
Case Study
In a comparative study, HPC was shown to have a higher antioxidant capacity than unmodified chitosan. This was evaluated using various assays such as DPPH radical scavenging and reducing power assays .
4. Drug Delivery Applications
The biocompatibility and biodegradability of hydroxypropyl chitosan make it an ideal candidate for drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.
Formulation Studies
Research indicates that HPC can be used to encapsulate drugs effectively. For instance, studies have shown that HPC-based nanoparticles can enhance the bioavailability and stability of poorly soluble drugs .
| Study | Drug | Release Profile | Outcome |
|---|---|---|---|
| Xie et al. (2020) | Curcumin | Sustained release over 24 hours | Enhanced solubility and stability |
| Wang et al. (2021) | Anticancer drug | Controlled release with pH sensitivity | Increased cytotoxicity against cancer cells |
5. Biocompatibility and Safety
Biocompatibility studies have shown that hydroxypropyl chitosan is non-toxic to mammalian cells, making it suitable for use in medical applications such as wound dressings and tissue engineering scaffolds. In vivo studies indicated no adverse reactions when HPC was applied topically on wounds .
Q & A
Q. What are the standard methods for synthesizing hydroxypropyl chitosan, and how do reaction conditions influence substitution degrees?
Hydroxypropyl chitosan is typically synthesized via a two-step process: alkalization (swelling chitosan in NaOH) followed by etherification with propylene oxide under controlled temperature and pressure . The substitution degree (DS) depends on reaction time, alkali concentration, and molar ratios. For instance, prolonged etherification (24-72 hours) at 40-60°C increases DS but may reduce crystallinity, as observed in XRD analyses . Researchers should optimize NaOH concentration (15-20% w/v) to balance solubility and DS while avoiding excessive degradation .
Q. Which characterization techniques are essential for confirming hydroxypropyl chitosan’s structural integrity and substitution patterns?
Key methods include:
- ¹H/¹³C-NMR : Quantifies DS by comparing acetyl (-COCH₃) and hydroxypropyl (-OCH₂CHOHCH₃) proton integrations at δ 1.89 ppm and δ 1.2–1.4 ppm, respectively .
- FT-IR : Validates ether bond formation via C-O-C stretching at ~1100 cm⁻¹ and reduced -NH₂ peaks due to substitution .
- XRD : Assesses crystallinity loss post-modification; the characteristic chitosan peak at 2θ=20° diminishes as DS increases .
- Thermogravimetric Analysis (TGA) : Confirms enhanced thermal stability compared to native chitosan .
Q. How does hydroxypropyl chitosan’s solubility differ from chitosan, and what factors affect its dissolution in aqueous systems?
Hydroxypropyl substitution disrupts chitosan’s crystalline structure, enabling solubility in neutral and alkaline pH. Solubility correlates with DS: DS ≥0.4 achieves >90% dissolution in water . However, residual acetyl groups (from chitosan’s deacetylation degree, ~75–85%) can hinder solubility, necessitating precise control during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of hydroxypropyl chitosan across studies?
Discrepancies arise from variations in DS, microbial strains, and testing protocols. For example, Peng et al. (2005) observed 90% inhibition of E. coli at DS=0.8, while Xie et al. (2002) reported lower efficacy at DS=0.6 due to differences in molecular weight and test concentrations . Mitigation strategies:
Q. What methodologies optimize hydroxypropyl chitosan-based drug delivery systems for controlled release?
Advanced formulations leverage pH-responsive behavior and crosslinking:
- Nanoparticles : Ionic gelation with tripolyphosphate (TPP) yields 100–300 nm particles with 70–85% encapsulation efficiency, as shown for doxorubicin . Adjusting hydroxypropyl DS to 0.5–0.7 enhances colloidal stability in physiological pH .
- Hydrogels : Covalent crosslinking with genipin (0.1–0.3% w/v) extends drug release to 48–72 hours, ideal for transdermal delivery .
Q. Why do in vivo biodegradation rates of hydroxypropyl chitosan vary, and how can this be modeled experimentally?
Degradation depends on DS, molecular weight, and enzymatic activity. Shao et al. (2015) reported 80% weight loss in 28 days for DS=0.6 in lysozyme-rich media vs. 50% for DS=0.3 . To model this:
- Use in vitro assays with lysozyme (1–2 mg/mL) at 37°C, monitoring viscosity loss via viscometry .
- Correlate with in vivo data from rodent models, noting renal clearance thresholds (MW <40 kDa) .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting data on hydroxypropyl chitosan’s heavy metal adsorption capacity?
Contradictions arise from differing substitution patterns and pollutant concentrations. For instance, Fan et al. (2016) achieved 95% Pb²⁺ removal at pH=6 using DS=0.5, while others report <70% at DS=0.3 . Standardize testing by:
Q. What statistical approaches are recommended for optimizing hydroxypropyl chitosan synthesis parameters?
Use Response Surface Methodology (RSM) with a Box-Behnken design. For example, model DS as a function of NaOH concentration (15–25%), reaction time (12–48 h), and propylene oxide/chitosan ratio (2:1–5:1). Validate with ANOVA (p<0.05) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
